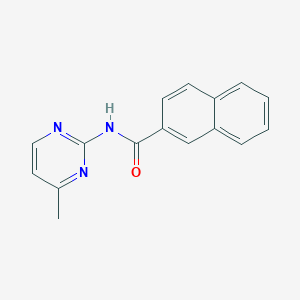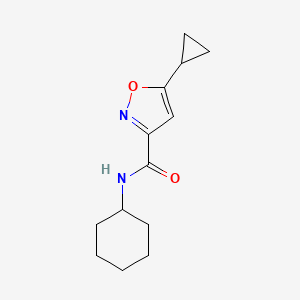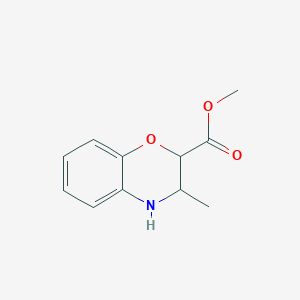
N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide, also known as MNA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNA belongs to the class of small molecules that can act as modulators of protein-protein interactions, which are crucial for many biological processes.
Mécanisme D'action
The mechanism of action of N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide involves its ability to bind to the hydrophobic pocket of MDM2, which is essential for the interaction with p53. N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide can disrupt the MDM2-p53 interaction by inducing conformational changes in the MDM2 protein, leading to the release of p53. Once released, p53 can activate the transcription of genes that are involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide has been shown to have several biochemical and physiological effects in scientific research studies. In addition to its ability to inhibit the growth of cancer cells, N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide has been found to have anti-inflammatory properties. N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB pathway. N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide has also been shown to have neuroprotective properties by reducing the production of reactive oxygen species and inhibiting the activity of caspase-3, which is involved in neuronal apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide has also been found to have a low toxicity profile, making it a suitable candidate for further preclinical and clinical studies. However, N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide research. One of the main directions is to develop more efficient synthesis methods that can increase the yield and purity of N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide in vivo, to determine its efficacy and safety profiles. Furthermore, N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide can be used as a lead compound for the development of more potent and selective MDM2 inhibitors. Finally, N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide can be tested in combination with other anticancer drugs to enhance its therapeutic efficacy.
Conclusion:
In conclusion, N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide is a promising small molecule that has potential therapeutic properties in cancer research, anti-inflammatory, and neuroprotective areas. The synthesis of N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide involves a multi-step process that requires specific reagents and conditions. N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide can disrupt the MDM2-p53 interaction by inducing conformational changes in the MDM2 protein, leading to the release of p53. N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide has several advantages for lab experiments, such as its low toxicity profile, but also has some limitations, such as its low solubility. There are several future directions for N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide research, such as developing more efficient synthesis methods and testing N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide in combination with other anticancer drugs.
Méthodes De Synthèse
The synthesis of N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 4-methylpyrimidine-2-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with naphthalene-2-amine in the presence of a base to obtain N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide has been shown to have potential therapeutic properties in various scientific research areas. One of the main applications of N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide is in cancer research. N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide has been found to inhibit the growth of cancer cells by disrupting the interaction between two proteins, MDM2 and p53. MDM2 is known to inhibit the activity of p53, which is a tumor suppressor protein. By inhibiting the MDM2-p53 interaction, N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide can activate the p53 pathway, leading to apoptosis or programmed cell death of cancer cells.
Propriétés
IUPAC Name |
N-(4-methylpyrimidin-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-8-9-17-16(18-11)19-15(20)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECZYYWDUMBKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)
![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

